molecular formula C14H22N2 B1386306 4-(2-Ethyl-1-piperidinyl)-2-methylaniline CAS No. 1154644-03-7

4-(2-Ethyl-1-piperidinyl)-2-methylaniline

Cat. No. B1386306
CAS RN: 1154644-03-7
M. Wt: 218.34 g/mol
InChI Key: OZULYQNKDCHWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Ethyl-1-piperidinyl)-2-methylaniline, also known as EPM, is an organic compound that has been studied extensively in the scientific community. It is a colorless liquid with a boiling point of 125°C and a melting point of -20°C. EPM has a number of applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

4-(2-Ethyl-1-piperidinyl)-2-methylaniline has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein folding, and cell signaling. It has also been used to study the structure and function of proteins, as well as to study the effects of drugs on the body. Additionally, this compound has been used to study the effects of environmental toxins on the body.

Mechanism of Action

4-(2-Ethyl-1-piperidinyl)-2-methylaniline has been found to act as a competitive inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents the enzyme from performing its normal function. This can be used to study the effects of drugs on enzymes, as well as to study the effects of environmental toxins on enzymes. Additionally, this compound has been found to act as an agonist of certain receptors, meaning that it binds to the active site of the receptor and triggers a response from the receptor. This can be used to study the effects of drugs on receptors, as well as to study the effects of environmental toxins on receptors.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, which can lead to changes in the metabolism of drugs and environmental toxins. It has also been found to act as an agonist of certain receptors, which can lead to changes in the response of the body to drugs and environmental toxins. Additionally, this compound has been found to have an effect on the synthesis of certain proteins, which can lead to changes in the structure and function of proteins.

Advantages and Limitations for Lab Experiments

4-(2-Ethyl-1-piperidinyl)-2-methylaniline has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound can be used to study the effects of drugs and environmental toxins on enzymes and receptors. However, one of the main limitations of using this compound in laboratory experiments is that it can be toxic to cells and can interfere with the normal functioning of the body.

Future Directions

There are a number of potential future directions for the use of 4-(2-Ethyl-1-piperidinyl)-2-methylaniline in scientific research. One potential future direction is to use this compound to study the effects of drugs and environmental toxins on proteins. Additionally, this compound could be used to study the effects of drugs and environmental toxins on gene expression. Furthermore, this compound could be used to study the effects of drugs and environmental toxins on the immune system. Finally, this compound could be used to study the effects of drugs and environmental toxins on the development and progression of diseases.

properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-3-12-6-4-5-9-16(12)13-7-8-14(15)11(2)10-13/h7-8,10,12H,3-6,9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZULYQNKDCHWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=CC(=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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